molecular formula C23H29N3O3 B14150975 alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide CAS No. 3796-03-0

alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide

Cat. No.: B14150975
CAS No.: 3796-03-0
M. Wt: 395.5 g/mol
InChI Key: MEJUYVWNZRVEKR-FXBPSFAMSA-N
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Description

Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is a synthetic organic compound that belongs to the class of cinnamamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzamide, diethylamine, and 4-methoxycinnamic acid.

    Amidation Reaction: The benzamide is reacted with 4-methoxycinnamic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate cinnamamide.

    Amine Substitution: The intermediate cinnamamide is then reacted with diethylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide or amine functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamohydrazide
  • Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamic acid

Uniqueness

Alpha-Benzamido-N-(2-(diethylamino)ethyl)-4-methoxycinnamamide is unique due to its specific structural features, such as the presence of both benzamido and diethylamino groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

3796-03-0

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

N-[(Z)-3-[2-(diethylamino)ethylamino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-4-26(5-2)16-15-24-23(28)21(17-18-11-13-20(29-3)14-12-18)25-22(27)19-9-7-6-8-10-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,24,28)(H,25,27)/b21-17-

InChI Key

MEJUYVWNZRVEKR-FXBPSFAMSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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